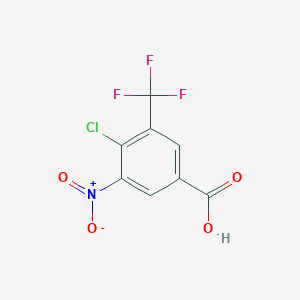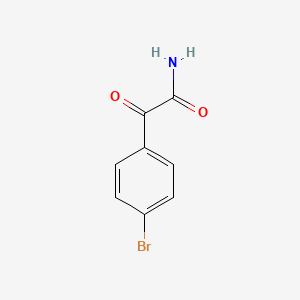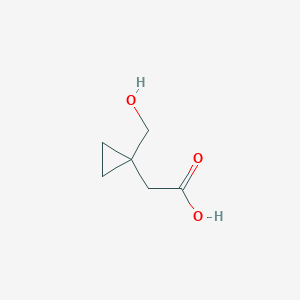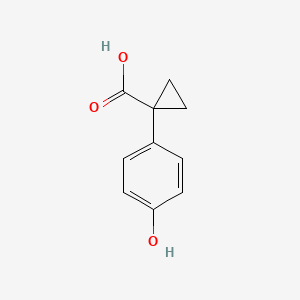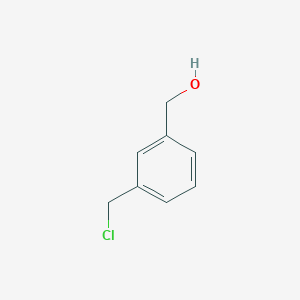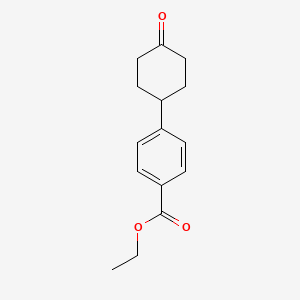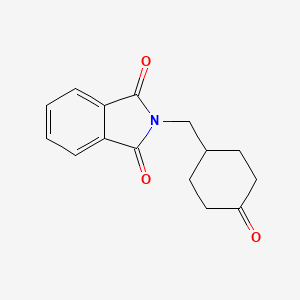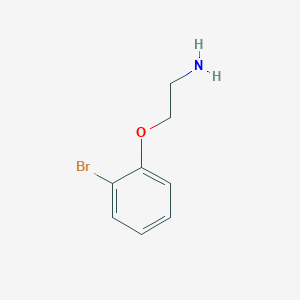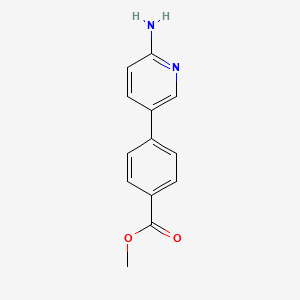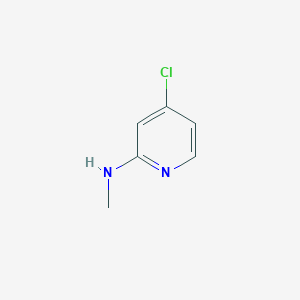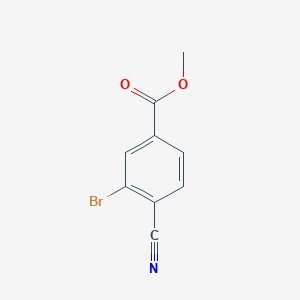
Methyl 3-bromo-4-cyanobenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-4-cyanobenzoate” is a synthetic organic compound that belongs to the category of benzene derivatives. It has a molecular weight of 240.06 and its IUPAC name is methyl 3-bromo-4-cyanobenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-4-cyanobenzoate” is 1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 3rd position and a cyano group at the 4th position. The benzoate group is attached via an ester linkage .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-bromo-4-cyanobenzoate” are not available, similar compounds are known to undergo a variety of organic reactions. For instance, bromo groups can be replaced by nucleophiles in nucleophilic substitution reactions, and cyano groups can be reduced to primary amines .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-cyanobenzoate” is a yellow to brown solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Methyl 3-bromo-4-cyanobenzoate is utilized in various synthesis and chemical reaction studies. For instance, the preparation of 2-Cyanobenzoic Acids from the reaction of bromobenzoic acids with arylacetonitriles and LDA is a significant process where this compound plays a role. This reaction involves a benzyne-3-carboxylate intermediate and is notable for the base-initiated generation of an aryne intermediate from a haloarene at low temperatures (Wang, Maguire, & Biehl, 1998).
Pharmaceutical Research
- In pharmaceutical research, derivatives of Methyl 3-bromo-4-cyanobenzoate are synthesized for potential applications. An example includes the synthesis of a zinc phthalocyanine with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. Such compounds are crucial in photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Thermodynamic Studies
- Thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromobenzoic acids, are extensively studied. These studies are critical in understanding the specific interactions in the liquid and crystal phase of such compounds, which can have implications in drug solubility and formulation (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Material Science and Photophysics
- In material science, Methyl 3-bromo-4-cyanobenzoate derivatives are explored for their properties. The synthesis of novel bromo(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, for example, contributes to the understanding of their photophysical and photochemical properties, which can be leveraged in developing new materials and photodynamic agents (Patil et al., 2011).
Analytical Chemistry
- Methyl 3-bromo-4-cyanobenzoate is also significant in analytical chemistry for the determination of molecular properties. The study of single crystals, Hirshfeld surface, and theoretical analysis of related compounds provides insights into molecular interactions and properties, aiding in the development of new analytical techniques (Sharfalddin et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBMRDPZDMJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633487 | |
| Record name | Methyl 3-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-cyanobenzoate | |
CAS RN |
942598-44-9 | |
| Record name | Methyl 3-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)
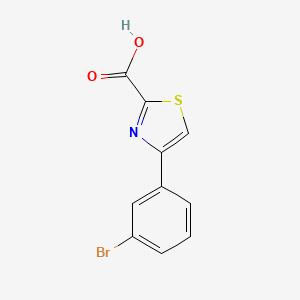
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)
